![molecular formula C13H16FNO2S2 B2569774 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415503-06-7](/img/structure/B2569774.png)
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide, also known as Compound A, is a novel small molecule that has recently gained attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the gamma-secretase enzyme, which is involved in the production of amyloid-beta peptides. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to reduce amyloid-beta peptide accumulation, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is its high potency and selectivity for its target molecules. This makes it an attractive candidate for drug development. However, one of the limitations of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of the potential therapeutic applications of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A and to identify potential drug targets for its development as a therapeutic agent.
Synthesis Methods
The synthesis of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A involves a multi-step process that begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol to form the desired compound. The final product is purified by column chromatography to obtain pure 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A.
Scientific Research Applications
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to protect dopaminergic neurons and improve motor function in animal models.
properties
IUPAC Name |
4-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S2/c14-11-3-1-10(2-4-11)12(16)15-7-13(17)8-18-5-6-19-9-13/h1-4,17H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUXVWXSTSUGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.